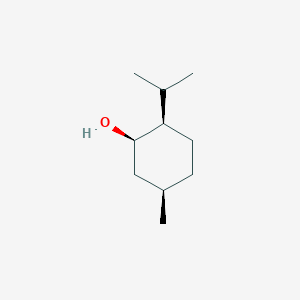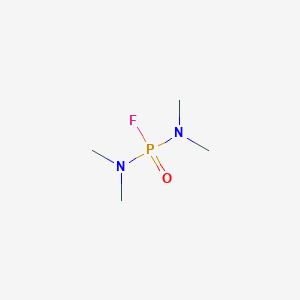
Gypenoside XLIX
Vue d'ensemble
Description
Le Gypenoside XLIX est un glycoside de type dammarane, principalement trouvé dans la plante Gynostemma pentaphyllum, communément appelée "ginseng du sud". Ce composé est connu pour ses diverses propriétés pharmacologiques, notamment ses effets anti-inflammatoires, antioxydants et anti-apoptotiques .
Applications De Recherche Scientifique
Gypenoside XLIX has a wide range of scientific research applications:
Chemistry: Used in the study of glycoside hydrolase enzymes and their applications in biotransformation processes.
Biology: Investigated for its role in regulating intestinal microbiota and alleviating inflammatory responses.
Medicine: Explored for its potential therapeutic effects in conditions such as atherosclerosis, acute lung injury, and sepsis
Industry: Utilized in the production of bioactive compounds with enhanced pharmaceutical activities.
Mécanisme D'action
Target of Action
Gypenoside XLIX, a dammarane-type glycoside, is a prominent component of G. pentaphyllum . It is a selective peroxisome proliferator-activated receptor (PPAR)-alpha activator and is known to inhibit the activation of the NF-κB signaling pathway . It also targets the Sirt1/Nrf2 signaling pathway .
Mode of Action
This compound interacts with its targets to bring about significant changes. It inhibits the activation of the NF-κB signaling pathway , which plays a crucial role in regulating immune response to infection. Moreover, it activates the Sirt1/Nrf2 signaling pathway, which is involved in cellular response to oxidative stress .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits ROS levels and NLRP3 inflammasome, possibly mediated by the Sirt1/Nrf2 signaling pathway . It also suppresses mitochondrial pathway apoptosis and the Pink1/Parkin pathway of mitochondrial autophagy . These pathways are crucial for maintaining cellular homeostasis and responding to stress.
Pharmacokinetics
This compound has been found to have very short half-lives in rats, with oral t1/2z of 1.4±0.2 h and 1.8±0.6 h, respectively, and low bioavailabilities (0.90% and 0.14%, respectively) . This suggests that the compound is rapidly metabolized and eliminated from the body, which could impact its bioavailability and efficacy.
Result of Action
The action of this compound results in a range of molecular and cellular effects. It significantly alleviates pathological damage in mouse lung tissues and reduces the expression levels of inflammatory factors . Additionally, it significantly inhibits sepsis-induced lung cell apoptosis and excessive autophagy of mitochondria . These effects highlight the compound’s anti-inflammatory, antioxidative, and anti-apoptotic properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, biotransformation reactions are mostly carried out at room temperature and in neutral environments, thereby reducing product decomposition, isomerization, racemization, and rearrangement reactions
Analyse Biochimique
Biochemical Properties
Gypenoside XLIX plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound activates the Sirt1/Nrf2 signaling pathway, which is essential for its anti-inflammatory and antioxidative effects . This interaction inhibits the NLRP3 inflammasome, reducing the production of reactive oxygen species (ROS) and inflammatory factors . Additionally, this compound modulates the Pink1/Parkin pathway, which is involved in mitochondrial autophagy .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In mouse lung epithelial cells, it alleviates pathological damage and reduces the expression levels of inflammatory factors . This compound also inhibits ROS levels and the NLRP3 inflammasome, potentially mediated by the Sirt1/Nrf2 signaling pathway . Furthermore, it suppresses mitochondrial pathway apoptosis and the Pink1/Parkin pathway of mitochondrial autophagy, thereby protecting cells from apoptosis and excessive autophagy .
Molecular Mechanism
The molecular mechanism of this compound involves several key pathways and interactions. It activates the Sirt1/Nrf2 signaling pathway, which enhances antioxidant enzyme levels and reduces ROS accumulation . This activation inhibits the NLRP3 inflammasome, a critical component in the inflammatory response . Additionally, this compound modulates the Pink1/Parkin pathway, which regulates mitochondrial autophagy and apoptosis . These molecular interactions contribute to its anti-inflammatory, antioxidative, and cytoprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that pretreatment with this compound significantly alleviates pathological damage in mouse lung tissues and reduces inflammatory factor expression . The compound’s stability and degradation over time are crucial for its long-term effects on cellular function. This compound has been observed to inhibit ROS levels and the NLRP3 inflammasome over extended periods, suggesting sustained anti-inflammatory and antioxidative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse model of acute kidney injury, doses of 25 mg/kg, 50 mg/kg, and 100 mg/kg were tested . The 50 mg/kg dose showed the greatest therapeutic efficacy, while the 100 mg/kg dose did not elicit any adverse effects . These findings suggest that this compound has a wide therapeutic window and can be safely administered at higher doses without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism, carbohydrate metabolism, the tricarboxylic acid cycle, and lipid metabolism . It regulates the activity of various enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound has been shown to modulate the gut microbiota, which plays a crucial role in its metabolic effects . This modulation leads to changes in the levels of short-chain fatty acids and other metabolites, contributing to its therapeutic effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with the peroxisome proliferator-activated receptor (PPAR)-α, which regulates its transport and distribution . This interaction influences the localization and accumulation of this compound within cells, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria, where it exerts its effects on mitochondrial autophagy and apoptosis . This compound also interacts with specific targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . This localization is essential for its cytoprotective and therapeutic effects.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Gypenoside XLIX peut être synthétisé par biotransformation enzymatique. Une glycoside hydrolase thermophile de Fervidobacterium pennivorans DSM9078 est utilisée pour transformer le this compound en gylongiposide I. Ce processus implique l'hydrolyse sélective du fragment de glucose lié à la position C21 du this compound. Les conditions de réaction optimales comprennent un pH de 6,0 et une température de 80 °C pendant 4 heures .
Méthodes de production industrielle : La production industrielle du this compound implique l'extraction de Gynostemma pentaphyllum suivie de processus de purification. La méthode d'extraction comprend généralement l'extraction par ultrasons, la concentration et le séchage. La solution extraite est ensuite chauffée au bain-marie à 95 °C pour convertir les malonylgypenosides en gypenosides correspondants .
Analyse Des Réactions Chimiques
Types de réactions : Le Gypenoside XLIX subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou le retrait d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou le retrait d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la biotransformation enzymatique du this compound conduit à la formation de gylongiposide I .
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications en recherche scientifique :
Médecine : Exploré pour ses effets thérapeutiques potentiels dans des affections telles que l'athérosclérose, la lésion pulmonaire aiguë et la septicémie
Industrie : Utilisé dans la production de composés bioactifs avec des activités pharmaceutiques améliorées.
5. Mécanisme d'action
Le this compound exerce ses effets par le biais de multiples cibles et voies moléculaires :
Voie de signalisation Sirt1/Nrf2 : Inhibe l'activation de l'inflammasome NLRP3, réduisant l'inflammation et le stress oxydatif.
Activation du récepteur activé par les proliférateurs de peroxysomes (PPAR)-α : Inhibe la surexpression et l'hyperactivité induite par les cytokines de la molécule d'adhésion cellulaire vasculaire-1 dans les cellules endothéliales humaines.
Voie de signalisation du récepteur X des farnésols (FXR) : Régule le métabolisme des acides biliaires et des lipides, améliorant la fonction hépatique dans la stéatose hépatique non alcoolique.
Comparaison Avec Des Composés Similaires
Le Gypenoside XLIX est comparé à d'autres composés similaires, tels que :
Gypenoside A : Un autre gypenoside majeur trouvé dans Gynostemma pentaphyllum, connu pour ses propriétés anti-inflammatoires et antioxydantes.
Gylongiposide I : Un produit de biotransformation du this compound avec une activité antivirale accrue contre l'entérovirus 71.
Unicité : Le this compound est unique en raison de son activation sélective de la voie de signalisation Sirt1/Nrf2 et de sa capacité à inhiber l'inflammasome NLRP3, ce qui en fait un candidat prometteur pour le traitement des affections inflammatoires et liées au stress oxydatif .
Propriétés
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O21/c1-24(2)9-8-15-52(65,23-68-45-40(63)38(61)36(59)30(19-53)70-45)27-12-16-49(6)26(27)10-11-32-50(49,7)17-13-31-48(4,5)33(14-18-51(31,32)22-54)71-47-43(73-46-41(64)37(60)34(57)25(3)69-46)42(29(56)21-67-47)72-44-39(62)35(58)28(55)20-66-44/h9,22,25-47,53,55-65H,8,10-21,23H2,1-7H3/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44-,45+,46-,47-,49+,50+,51+,52+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEVCSJFNQWWDF-AZFNEDKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C(CCC=C(C)C)(COC7C(C(C(C(O7)CO)O)O)O)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H](CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)[C@@](CCC=C(C)C)(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Gypenoside XLIX and where is it found?
A1: this compound is a naturally occurring triterpenoid glycoside primarily found in the Gynostemma pentaphyllum plant. [, ]
Q2: How does this compound exert its biological effects?
A2: this compound has been shown to interact with various molecular targets. It acts as a positive allosteric modulator of the P2X7 receptor, influencing its sensitivity to ATP and downstream signaling. [] It also demonstrates an inhibitory effect on the IκBα/NF-κB signaling pathway, potentially by directly targeting IKKβ. [] Additionally, this compound can activate the Sirt1/Nrf2 signaling pathway. []
Q3: What is the structural characterization of this compound?
A3: While a specific molecular formula and weight aren't explicitly stated in the provided abstracts, structural elucidation reveals this compound as 19-oxo-3β,20(S),21-trihydroxydammar-24-ene-3-O-([α-L-rhamnopyranosyl(1→2)][β-D-xylpyranosyl(1→3)])α-L-arabinopyranoside. [] Detailed spectroscopic data, including 1D and 2D NMR (HMQC, HMBC, COSY, TOCSY), alongside ESI-MS and IR data, are crucial for confirming its structure. [, ]
Q4: Can you elaborate on the Structure-Activity Relationship (SAR) of this compound and related glycosides?
A4: Research suggests that the position and type of sugar groups attached to the triterpenoid scaffold significantly impact the positive allosteric modulator activity of this compound on the P2X7 receptor. Monosaccharide attachments, like in ginsenoside-compound K, generally show higher activity than di- or trisaccharide glycosides. [] Additionally, the stereochemistry at carbon-20 is crucial, with 20(S) isomers displaying activity while 20(R) isomers are inactive. []
Q5: What is known about the pharmacokinetics of this compound?
A5: Studies in rats indicate that this compound has a short half-life (t1/2z) of 1.8 ± 0.6 hours after oral administration. Its oral bioavailability is relatively low at 0.14%. [] More detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion profiles, require further investigation.
Q6: What in vitro and in vivo models have been used to study this compound?
A6: Various models have been employed to investigate the effects of this compound. These include:
- Cell-based assays: Human embryonic kidney cells (HEK-293) stably expressing the human P2X7 receptor, [] human THP-1 monocytes, [] and PC12 cells (rat pheochromocytoma cells). []
- Animal models: Sprague-Dawley rats for pharmacokinetics and insulin resistance studies [, ], ApoE−/− mice for investigating atherosclerosis. []
Q7: What are the reported therapeutic benefits of this compound?
A7: Preclinical studies suggest potential therapeutic benefits of this compound in various conditions, including:
- Insulin Resistance: this compound improved insulin sensitivity in a rat model of lipid-induced insulin resistance. []
- Atherosclerosis: It attenuated atherosclerotic development in ApoE−/− mice fed a high-fat choline diet. []
- Fatty Liver Disease: this compound showed potential in mitigating fatty liver disease in in vitro models. []
- Viral Infections: this compound and its biotransformed product, gylongiposide I, exhibited antiviral activity against Enterovirus 71 in vitro. []
Q8: What analytical methods are used to study this compound?
A8: Several analytical techniques are employed for the characterization and quantification of this compound, including:
- High-Performance Liquid Chromatography (HPLC): Used for separation and quantification, often coupled with diode-array detection or mass spectrometry. [, ]
- Ultra-Performance Liquid Chromatography (UPLC): Offers enhanced separation and sensitivity compared to traditional HPLC. [, ]
- Mass Spectrometry (MS): Coupled with UPLC or HPLC, MS provides accurate identification and quantification, especially in complex biological matrices like plasma. [, , ]
- Solid-Phase Extraction (SPE): A common sample preparation technique to extract and purify this compound from biological samples before analysis. []
Q9: Has the biotransformation of this compound been explored?
A9: Yes, enzymatic biotransformation of this compound into gylongiposide I using a thermophilic glycoside hydrolase from Fervidobacterium pennivorans has been reported. [] This transformation involves the selective removal of a glucose moiety and results in a product with potentially enhanced antiviral activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)
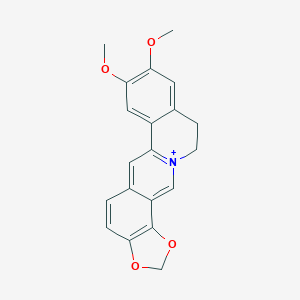
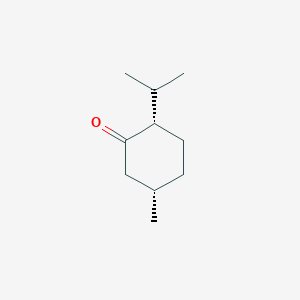
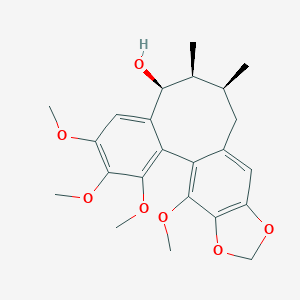
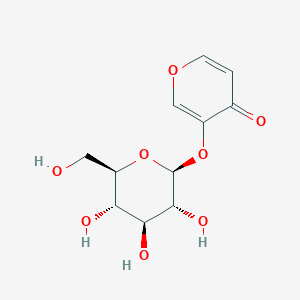
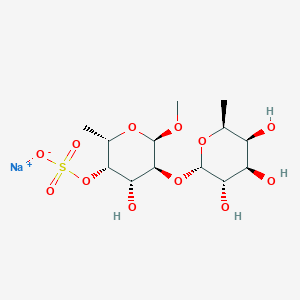

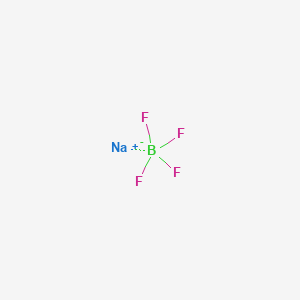

![3-Cyclobutene-1,2-dione,3-ethoxy-4-[(2-hydroxy-1,1-dimethylethyl)amino]-(9CI)](/img/structure/B150134.png)
